4-Propylnonan-4-ol
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Overview
Description
4-Propylnonan-4-ol is an organic compound with the molecular formula C12H26O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of a nonane chain, which also has a propyl group attached to the same carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylnonan-4-ol can be achieved through several methods. One common approach involves the reduction of 4-Propylnonan-4-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the ketone to the alcohol.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of 4-Propylnonan-4-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation process is efficient and yields high purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Propylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form 4-Propylnonan-4-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 4-Propylnonane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-Propylnonan-4-yl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: 4-Propylnonan-4-one.
Reduction: 4-Propylnonane.
Substitution: 4-Propylnonan-4-yl chloride.
Scientific Research Applications
4-Propylnonan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Propylnonan-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic nonane chain allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
4-Propylnonane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Propylnonan-4-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
4-Propylnonan-4-yl chloride: Formed by substituting the hydroxyl group with a chloride, used in different synthetic applications.
Uniqueness
4-Propylnonan-4-ol is unique due to its secondary alcohol structure, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form hydrogen bonds and interact with biological molecules also makes it valuable in biochemical research.
Properties
CAS No. |
5340-77-2 |
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Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
4-propylnonan-4-ol |
InChI |
InChI=1S/C12H26O/c1-4-7-8-11-12(13,9-5-2)10-6-3/h13H,4-11H2,1-3H3 |
InChI Key |
ZDJAZVHAAWHYCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)(CCC)O |
Origin of Product |
United States |
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